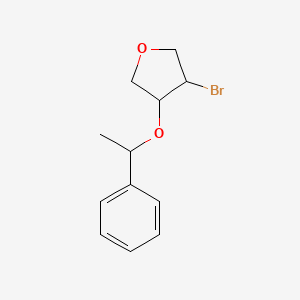

3-Bromo-4-(1-phenylethoxy)oxolane

Description

3-Bromo-4-(1-phenylethoxy)oxolane is a brominated cyclic ether derivative featuring an oxolane (tetrahydrofuran, THF) ring substituted at the 3-position with a bromine atom and at the 4-position with a 1-phenylethoxy group. The oxolane ring contributes to polarity and solvent miscibility, while the bromine atom and bulky 1-phenylethoxy substituent likely influence reactivity, stability, and physicochemical behavior . The phenyl group enhances lipophilicity compared to smaller alkoxy substituents, which may reduce water solubility and increase affinity for organic matrices .

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

3-bromo-4-(1-phenylethoxy)oxolane |

InChI |

InChI=1S/C12H15BrO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3 |

InChI Key |

OVZRYYJZFPLFRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2COCC2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-4-(1-phenylethoxy)oxolane typically involves the reaction of 3-bromooxolane with 1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Bromo-4-(1-phenylethoxy)oxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiocyanate.

Oxidation Reactions: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The oxolane ring can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxolanes, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

3-Bromo-4-(1-phenylethoxy)oxolane has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies exploring its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and phenylethoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 1-phenylethoxy group in the target compound increases steric hindrance and lipophilicity compared to the smaller 2-methoxyethoxy group in its analog . This reduces water solubility and may slow reaction kinetics in polar solvents.

- Bromine Reactivity : Bromine at the 3-position likely acts as a leaving group in nucleophilic substitution reactions, similar to brominated triazine derivatives . However, steric shielding by the phenyl group could moderate reactivity.

- Ring Strain and Stability : The oxolane ring (THF analog) exhibits moderate strain, enhancing reactivity compared to dioxolane systems (e.g., ), but the phenyl group may stabilize the molecule via resonance.

Biological Activity

3-Bromo-4-(1-phenylethoxy)oxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on its anti-inflammatory properties, cytotoxicity against cancer cells, and other pharmacological activities.

Chemical Structure and Properties

3-Bromo-4-(1-phenylethoxy)oxolane belongs to a class of compounds that can interact with various biological targets. Its structure includes a bromine atom and an ether functional group, which may influence its reactivity and biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to 3-Bromo-4-(1-phenylethoxy)oxolane. For instance, derivatives exhibiting structural similarities were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM | ED50 μM |

|---|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 | 11.60 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 | 8.23 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | 9.47 |

These results indicate that certain derivatives of oxolane exhibit significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory agents comparable to established drugs like celecoxib and diclofenac .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of compounds related to oxolane have also been investigated in various cancer cell lines. For example, studies on similar structures revealed that certain derivatives showed selective cytotoxicity towards tumor cells while sparing normal cells:

| Compound | Cell Line | Cytotoxicity IC50 (μM) |

|---|---|---|

| Compound A | HeLa | X |

| Compound B | MCF7 | Y |

While specific data for 3-Bromo-4-(1-phenylethoxy)oxolane is limited, the observed trends in related compounds suggest that it may possess similar properties .

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 activity, these compounds reduce the synthesis of prostaglandins, leading to decreased inflammation.

- Induction of Apoptosis : In cancer cells, certain derivatives may trigger apoptotic pathways, leading to cell death.

Case Studies

Several case studies have documented the effects of oxolane derivatives in preclinical models:

- Study on Inflammation : A study demonstrated that a derivative similar to 3-Bromo-4-(1-phenylethoxy)oxolane significantly reduced paw edema in a rat model, indicating strong anti-inflammatory activity.

- Cytotoxicity Assessment : In vitro tests showed that specific oxolane derivatives inhibited the proliferation of HeLa cells by disrupting microtubule dynamics, which is crucial for cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.